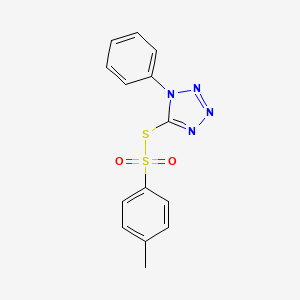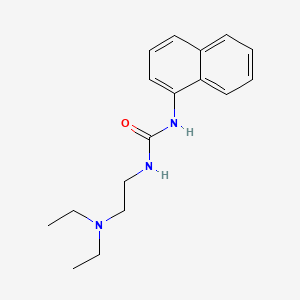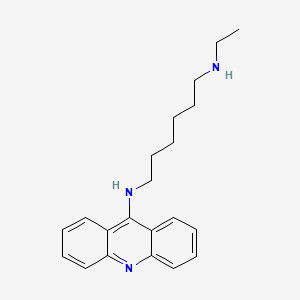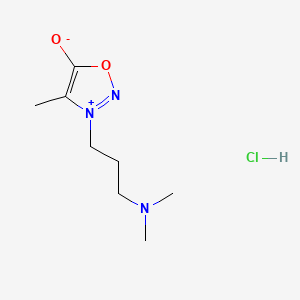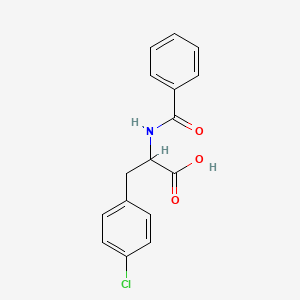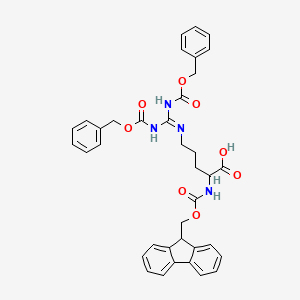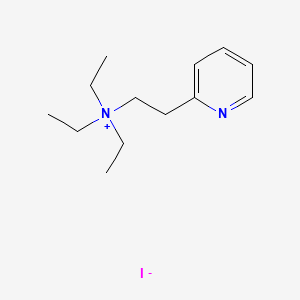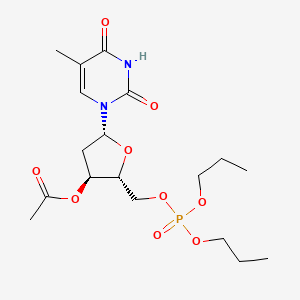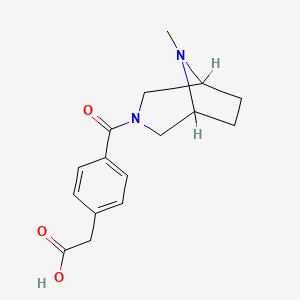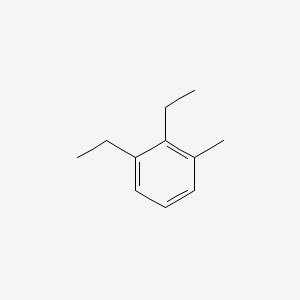
Benzene, 1,2-diethyl-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2-diethyl-3-methyl- is an organic compound with the molecular formula C11H16. It is a derivative of benzene, where the benzene ring is substituted with two ethyl groups and one methyl group. This compound is also known by its IUPAC name, 1,2-diethyl-3-methylbenzene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzene derivatives, including Benzene, 1,2-diethyl-3-methyl-, typically involves electrophilic aromatic substitution reactions. In these reactions, an electrophile replaces a hydrogen atom on the benzene ring. Common electrophiles used in these reactions include halogens, nitro groups, and alkyl groups .
Industrial Production Methods: Industrial production of benzene derivatives often involves the alkylation of benzene using alkyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,2-diethyl-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of alkyl groups to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert nitro groups to amines using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where an electrophile replaces a hydrogen atom on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,2-diethyl-3-methyl- has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the behavior of aromatic hydrocarbons in biological systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1,2-diethyl-3-methyl- involves its interactions with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of a sigma complex: The electrophile forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate.
Deprotonation: A proton is removed from the intermediate, restoring the aromaticity of the benzene ring.
Comparaison Avec Des Composés Similaires
Toluene (Methylbenzene): A benzene ring with a single methyl group.
Ethylbenzene: A benzene ring with a single ethyl group.
Xylene (Dimethylbenzene): A benzene ring with two methyl groups in different positions (ortho, meta, or para).
Uniqueness: Benzene, 1,2-diethyl-3-methyl- is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and physical properties compared to other benzene derivatives .
Propriétés
Numéro CAS |
13632-93-4 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
1,2-diethyl-3-methylbenzene |
InChI |
InChI=1S/C11H16/c1-4-10-8-6-7-9(3)11(10)5-2/h6-8H,4-5H2,1-3H3 |
Clé InChI |
LRJOXARIJKBUFE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


